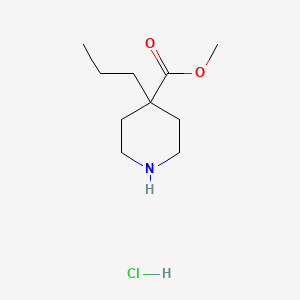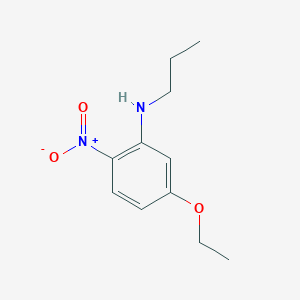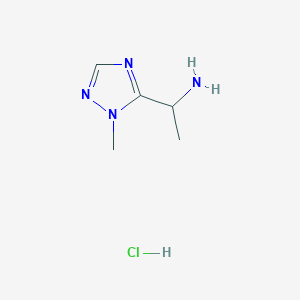
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride
説明
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology.
科学的研究の応用
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride has been studied for its potential applications in various scientific research fields, including pharmacology and toxicology. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a useful tool in studying the mechanisms of dopamine neurotransmission and the effects of dopamine-related drugs.
作用機序
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various physiological and behavioral effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animals.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-propyl-4-piperidinecarboxylate hydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool in studying the mechanisms of dopamine neurotransmission. However, one of the limitations of using this compound is its potential for abuse and addiction, which can lead to ethical concerns in animal studies.
将来の方向性
There are several future directions for the study of Methyl 4-propyl-4-piperidinecarboxylate hydrochloride, including its potential applications in the development of new drugs for the treatment of dopamine-related disorders, such as Parkinson's disease and drug addiction. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. Its high affinity for the dopamine transporter makes it a useful tool in studying the mechanisms of dopamine neurotransmission and the effects of dopamine-related drugs. However, its potential for abuse and addiction highlights the need for ethical considerations in animal studies and further research into its long-term effects.
特性
IUPAC Name |
methyl 4-propylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQMYLFQFKHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B1432051.png)









